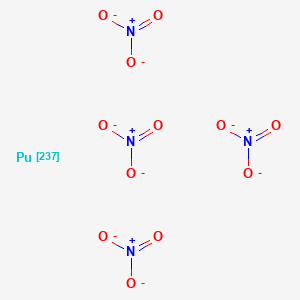

Nitric acid, plutonium(4+)-237Pu salt

Descripción

Historical Context of Plutonium Chemistry in Nitric Acid Solutions

The investigation of plutonium's behavior in nitric acid began shortly after its discovery in 1940 by Glenn Seaborg and his colleagues. plymouth.ac.uknih.gov Early research was driven by the need to separate and purify plutonium for military applications. plymouth.ac.uk The use of nitric acid became central to these processes because it is effective at dissolving plutonium metal and its oxides, and it is a key reagent in solvent extraction processes like PUREX (Plutonium and Uranium Recovery by Extraction), which separates plutonium and uranium from spent nuclear fuel. nih.gov Over the decades, extensive research has been conducted to understand the complex redox chemistry and speciation of plutonium in nitric acid solutions, as plutonium can exist in multiple oxidation states simultaneously (+3, +4, +5, and +6). mdpi.comosti.gov The +4 state is particularly stable in nitric acid, making it a focal point of study. osti.gov

Significance of Plutonium(IV) in Nuclear Fuel Cycle and Environmental Systems

Plutonium(IV) is a key ion in the nuclear fuel cycle. orano.group In the reprocessing of spent nuclear fuel, plutonium is typically converted to the +4 oxidation state to facilitate its separation from other fission products and uranium. orano.group The separated plutonium, often in the form of plutonium nitrate (B79036), can then be reused in the fabrication of new nuclear fuel, such as Mixed Oxide (MOX) fuel. orano.group

From an environmental perspective, the behavior of Plutonium(IV) is of great importance for assessing the long-term safety of radioactive waste repositories and understanding the migration of plutonium in case of environmental contamination. nih.gov Pu(IV) has a strong tendency to hydrolyze and form polymers or colloids, which can affect its mobility in soil and groundwater. nih.gov Understanding the speciation and solubility of Pu(IV) nitrate under various environmental conditions is therefore crucial for developing accurate models of its environmental transport.

Role of Plutonium-237 Isotope in Tracing and Methodological Development

The isotope Plutonium-237 (²³⁷Pu) is a valuable tool for research due to its convenient radioactive properties. It decays primarily by electron capture with a half-life of 45.64 days and emits characteristic X-rays and a small number of low-energy gamma rays, making it easier and safer to handle in a laboratory setting compared to other plutonium isotopes like ²³⁹Pu, which is a strong alpha emitter with a very long half-life. iaea.orgwikipedia.org

The use of ²³⁷Pu as a tracer allows scientists to study the chemical and biological behavior of plutonium at environmentally relevant concentrations without the interference from the high radioactivity of other isotopes. nih.goviaea.org It has been employed in biokinetic studies to understand how plutonium is taken up and distributed in living organisms and in environmental studies to trace the movement of plutonium through different ecosystems. nih.goviaea.orgresearchgate.net Furthermore, ²³⁷Pu is used in the development and validation of new analytical methods for detecting and quantifying plutonium in various samples. nih.goviaea.org

Scope and Objectives of Current Plutonium(IV) Nitrate Research

Current research on Plutonium(IV) nitrate is focused on several key areas. A primary objective is to gain a more precise understanding of its complexation and speciation in nitric acid solutions under a wide range of concentrations and temperatures. researchgate.netresearchgate.net This includes identifying the different plutonium-nitrate complexes that form and determining their thermodynamic stability. researchgate.netenergy.gov Such data is essential for improving the efficiency and safety of nuclear fuel reprocessing and waste management processes.

Another significant area of research is the investigation of the environmental behavior of Pu(IV) nitrate. researchgate.net This involves studying its interaction with minerals, organic matter, and microorganisms to predict its long-term fate in the environment. researchgate.net The development of more sensitive and rapid analytical techniques for the determination of plutonium isotopes, often using ²³⁷Pu as a tracer, remains an important goal to enhance nuclear safeguards and environmental monitoring capabilities. nih.goviaea.org

Detailed Research Findings

Recent studies have provided valuable data on the properties and behavior of Plutonium(IV) nitrate.

Table 1: Properties of Plutonium-237

| Property | Value |

| Half-life | 45.64 days wikipedia.org |

| Decay Mode | Electron Capture (EC), Alpha (α) (0.0042%) wikipedia.org |

| Primary Decay Product | Neptunium-237 (²³⁷Np) wikipedia.org |

| Spin and Parity | 7/2- wikipedia.org |

Table 2: Physical Properties of Plutonium(IV) Nitrate Pentahydrate (Pu(NO₃)₄•5H₂O)

| Property | Description |

| Appearance | Dark green crystals wikipedia.org |

| Crystal Structure | Rhombic wikipedia.org |

| Solubility | Soluble in water and nitric acid wikipedia.org |

| Melting Point | 95-100 °C (melts in its own crystallization water) wikipedia.org |

Propiedades

Número CAS |

54419-92-0 |

|---|---|

Fórmula molecular |

N4O12Pu-4 |

Peso molecular |

485.07 g/mol |

Nombre IUPAC |

plutonium-237;tetranitrate |

InChI |

InChI=1S/4NO3.Pu/c4*2-1(3)4;/q4*-1;/i;;;;1-7 |

Clave InChI |

QOVWFTNSPFMMMO-REDDSCNBSA-N |

SMILES isomérico |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[237Pu] |

SMILES canónico |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pu] |

Origen del producto |

United States |

Synthesis and Radiochemical Production of Plutonium 237

Nuclear Reactions for Plutonium-237 Generation

Plutonium-237, a neutron-deficient isotope with a half-life of approximately 45.2 to 45.64 days, is not found in significant quantities in nature and must be produced artificially. chemlin.orgwikipedia.org The primary methods for its generation involve the bombardment of specific target materials in nuclear reactors or cyclotrons.

Cyclotron Production Methods for Plutonium-237

Cyclotrons can be utilized to produce Plutonium-237 by bombarding uranium targets with charged particles. For instance, irradiating natural uranium metal targets with 28 MeV helium-3 (B1234947) ions has been demonstrated as a viable production method. iaea.orgiaea.org In these procedures, the induced activity of Plutonium-237 in the uranium targets can be determined directly after irradiation using techniques like X-ray spectrometry to measure the 101.1 keV peak. iaea.orgiaea.org The activity of the produced Plutonium-237 is dependent on the duration of the irradiation, with longer exposure times yielding higher activities. iaea.orgiaea.org Research has also explored the use of protons and helium-3 ions on various uranium and neptunium (B1219326) targets to produce Plutonium-237, among other isotopes. researchgate.net The development of high-current cyclotrons presents further opportunities for enhancing the production of various isotopes. arxiv.org

Production from Irradiated Neptunium Targets

A common and effective method for producing plutonium isotopes is through the neutron irradiation of neptunium targets, particularly Neptunium-237 (Np-237). wikipedia.orgesa.int This process is a cornerstone of producing Plutonium-238 for radioisotope power systems and the underlying principles are applicable to the production of other plutonium isotopes. energy.govosti.gov The process involves fabricating targets containing Np-237, often in the form of neptunium dioxide (NpO2), which are then irradiated in a nuclear reactor. esa.intenergy.govfrontiersin.org The neutron capture by Np-237 leads to the formation of Np-238, which subsequently undergoes beta decay to form Pu-238. wikipedia.org A similar pathway involving neutron capture on a suitable neptunium isotope can be utilized for producing other plutonium isotopes. The efficiency of this conversion is a critical factor, with studies indicating that a certain percentage of the initial Np-237 is converted to the desired plutonium isotope. esa.int After irradiation, the targets require a cooling period to allow for the decay of short-lived fission products before chemical processing. energy.gov

Dissolution of Plutonium-Bearing Materials in Nitric Acid Media

Following its production, the plutonium must be chemically separated and purified. A crucial step in this process is the dissolution of the irradiated target material or plutonium metal and its oxides in nitric acid to form a plutonium nitrate (B79036) solution. The resulting product, when the plutonium is in the +4 oxidation state, is the nitric acid, plutonium(4+)-237Pu salt.

Dissolution of Irradiated Targets

The irradiated targets, containing the newly synthesized Plutonium-237, are dissolved in nitric acid to separate the plutonium from the target material and fission products. esa.intdtic.mil For targets composed of neptunium oxide dispersed in an aluminum matrix, a dissolution process using concentrated nitric acid is often employed. osti.gov In some historical processes, catalysts such as mercury were used to facilitate the dissolution of aluminum-clad targets. osti.govllnl.gov The resulting solution is an aqueous mixture containing uranyl nitrate, plutonium nitrate, and various fission products, from which the plutonium must be selectively extracted. dtic.mil The concentration of nitric acid is a critical parameter in the dissolution process and subsequent solvent extraction steps. dtic.milllnl.gov After dissolution, the plutonium is typically in the +4 oxidation state, which is the most stable and readily extracted form in the PUREX (Plutonium Uranium Reduction Extraction) process. llnl.gov

Considerations for Plutonium Metal and Oxide Dissolution in Nitric Acid

The dissolution of plutonium metal and plutonium dioxide (PuO2) in nitric acid is a complex process influenced by several factors. While plutonium metal can be dissolved in nitric acid, the reaction can produce an unstable and pyrophoric residue. lanl.gov For this reason, it is often preferred to convert the metal to an oxide before dissolution. lanl.gov

The dissolution of PuO2, particularly high-fired or refractory oxide, in nitric acid alone is notoriously difficult. pnnl.govcea.friaea.org To enhance the dissolution rate, fluoride (B91410) ions, often in the form of hydrofluoric acid (HF) or a fluoride salt like potassium fluoride (KF), are frequently added as a catalyst. tandfonline.comunt.edutandfonline.comiaea.orgntis.gov The concentration of both nitric acid and the fluoride catalyst are key parameters that must be carefully controlled. tandfonline.comunt.edutandfonline.com Research has shown that the maximum dissolution rate for plutonium metal can be achieved at specific concentrations of nitric and hydrofluoric acid. tandfonline.com However, the presence of fluoride can lead to the precipitation of double fluoride salts, such as KPu2F9, if concentrations are not optimized. tandfonline.com

Table 1: Parameters for Plutonium Metal Dissolution in Nitric Acid-Fluoride Media

| Parameter | Recommended Range/Value | Notes | Reference |

|---|---|---|---|

| Nitric Acid (HNO₃) Concentration | 4 M - 10 M | Higher concentrations can be used, but optimization is key. | tandfonline.com |

| Potassium Fluoride (KF) Concentration | 0.03 M - 0.2 M | Higher concentrations increase dissolution rate but also risk of precipitation. | tandfonline.comunt.edutandfonline.com |

| Temperature | 70°C - Boiling | Higher temperatures generally increase the rate of dissolution. | unt.edutandfonline.com |

| Plutonium Concentration | Up to 6.75 g/L demonstrated | Higher concentrations can lead to incomplete dissolution and oxide formation. | unt.edu |

Minimizing Insoluble Residues and Polymer Formation during Dissolution

A significant challenge during the dissolution of plutonium in nitric acid is the formation of insoluble residues and plutonium(IV) polymer. Plutonium(IV) has a tendency to hydrolyze and polymerize in solutions of low acidity, forming a colloidal, green-colored polymer that is very difficult to redissolve. unt.eduaip.orgosti.govacs.org The formation of this polymer is influenced by temperature, plutonium concentration, and nitric acid concentration. aip.orgosti.gov Polymer formation is favored by low acidity, high plutonium concentrations, and elevated temperatures. osti.gov This polymer can clog equipment and poses a criticality risk, making its prevention crucial. aip.org

To minimize polymer formation, it is essential to maintain a sufficiently high nitric acid concentration throughout the dissolution and subsequent processing steps. unt.eduosti.gov Studies have defined the boundary conditions for polymer formation as a function of these parameters. osti.gov

Incomplete dissolution can also result in insoluble residues of PuO2. tandfonline.com This is often a kinetic limitation rather than a solubility one, and can be exacerbated by decreases in acidity and complexation of fluoride ions during the dissolution process. tandfonline.com To address highly refractory plutonium dioxide, more aggressive dissolution techniques may be necessary, such as the use of strong oxidizing agents or fusion with inorganic fluxes. cea.frosti.govnih.gov

Table 2: Conditions Favoring Plutonium (IV) Polymer Formation

| Condition | Effect on Polymerization | Reference |

|---|---|---|

| Low Nitric Acid Concentration | Increases likelihood of polymer formation. | unt.eduosti.gov |

| High Plutonium Concentration | Increases the tendency to polymerize. | osti.gov |

| High Temperature | Favors polymer formation. | osti.gov |

| Dilution with Water | Can cause localized low acidity, leading to polymerization. | aip.org |

Solution Chemistry and Speciation of Plutonium Iv in Nitric Acid Media

Plutonium Oxidation States in Acidic Solutions and Interconversions

Plutonium is remarkable for its ability to exist in multiple oxidation states simultaneously in aqueous solutions, typically +3, +4, +5, and +6. acs.orgkns.orgenergy.govwikipedia.org The relative stability and interconversion of these states are intricately linked to the concentration of nitric acid and the presence of coordinating ligands. acs.orgresearchgate.net

Equilibrium of Pu(III), Pu(IV), Pu(V), and Pu(VI) in Nitric Acid

In nitric acid solutions, plutonium can coexist in the Pu(III), Pu(IV), Pu(V), and Pu(VI) oxidation states. energy.gov However, the concentration of Pu(V) is generally negligible in nitric acid. osti.gov The equilibrium between these states is dynamic and highly dependent on the acid concentration. acs.org For instance, the oxidation of Pu(III) can lead to the formation of both Pu(IV) and Pu(VI) (as the plutonyl ion, PuO₂²⁺), often bypassing the Pu(V) state. acs.orgresearchgate.net As the concentration of nitric acid increases, the formation of Pu(VI) tends to decrease, leading to a dominant equilibrium between Pu(III) and Pu(IV). acs.orgresearchgate.net This complex interplay is a result of the close proximity of the formal potentials of the various plutonium redox couples.

A 2-g/liter Pu(IV) solution in 0.344M HNO₃ was found to reach equilibrium in 17 hours, at which point it contained 12% Pu(III), 66% Pu(IV), and 22% Pu(VI). energy.gov The stabilization of Pu(IV) ions through complexation in nitric acid contributes to a lesser degree of disproportionation compared to other acids. energy.gov

Disproportionation and Comproportionation Reactions of Plutonium

The simultaneous presence of multiple oxidation states is largely governed by disproportionation and comproportionation reactions. stackexchange.com Disproportionation is a reaction where a species of an intermediate oxidation state reacts to form two different species, one with a higher and one with a lower oxidation state. youtube.com Conversely, comproportionation involves two species of the same element in different oxidation states reacting to form a single species with an intermediate oxidation state. youtube.com

In acidic solutions, Pu(IV) and Pu(V) are particularly prone to disproportionation. energy.gov The primary disproportionation reaction for Pu(IV) can be represented as:

3Pu⁴⁺ + 2H₂O ⇌ 2Pu³⁺ + PuO₂²⁺ + 4H⁺ energy.gov

The products of this reaction can then participate in other equilibria. stackexchange.com The rate and extent of these reactions are influenced by factors such as total plutonium concentration and the acidity of the solution. lanl.gov

Hydrolysis Phenomena and Polymerization of Plutonium(IV)

Plutonium(IV) has a strong tendency to undergo hydrolysis in aqueous solutions, particularly at low acidities. energy.gov This process involves the reaction of the Pu⁴⁺ ion with water molecules to form hydroxylated species and release H⁺ ions. The initial hydrolysis step can be represented as:

Pu⁴⁺ + H₂O ⇌ Pu(OH)³⁺ + H⁺ cost-nectar.eu

Further hydrolysis can lead to the formation of more complex species. cost-nectar.eu

A significant consequence of Pu(IV) hydrolysis is the formation of polymeric species. iaea.org This polymerization process can occur in solutions with acid concentrations as low as 0.3M at room temperature, and at even higher acidities at elevated temperatures. osti.gov The process involves the linking of hydrolyzed plutonium units through hydroxyl and oxygen bridges, which can lead to the formation of colloids, precipitates, and ultimately crystalline PuO₂. iaea.org The molecular weights of these polymers can be substantial, with reports of values ranging from 4 x 10³ to 10¹⁰. iaea.org This polymerization is often irreversible, and the resulting polymer can be difficult to redissolve. iaea.org

Complexation of Plutonium(IV) by Nitrate (B79036) Anions

In nitric acid solutions, the speciation of plutonium(IV) is further complicated by its strong interaction with nitrate anions to form a series of complexes.

Formation of Mono-, Di-, Tetra-, and Hexanitrato Plutonium(IV) Complexes

Spectroscopic studies have confirmed the formation of various nitrato complexes of Pu(IV). researchgate.net These include the mononitrato [Pu(NO₃)]³⁺, dinitrato [Pu(NO₃)₂]²⁺, tetranitrato [Pu(NO₃)₄], and hexanitrato [Pu(NO₃)₆]²⁻ species. researchgate.netosti.gov The formation of these complexes is a stepwise process, with the degree of coordination increasing with the nitrate concentration. The hexanitrato complex, [Pu(NO₃)₆]²⁻, is believed to be the species that strongly sorbs to anion-exchange resins, a key step in plutonium purification processes. researchgate.net The formation of double nitrates with alkali metals, such as M₂[Pu(NO₃)₆], has also been observed. wikipedia.org

Influence of Nitric Acid Concentration on Plutonium(IV) Speciation

The concentration of nitric acid has a profound effect on the distribution of plutonium(IV) nitrato complexes. osti.govresearchgate.net At lower nitric acid concentrations (1 to 4M), the mono-, di-, and trinitrato complexes are favored. osti.gov As the acid concentration increases, the equilibrium shifts towards the formation of higher-order complexes. osti.gov

Spectrophotometric analysis reveals distinct absorption peaks corresponding to different complexes. For example, the dinitrato cation, [Pu(NO₃)₂]²⁺, is associated with a peak around 477 nm, while the hexanitrato anion, [Pu(NO₃)₆]²⁻, has a characteristic peak at approximately 490 nm. researchgate.net A third complex, likely the neutral tetranitrato species, is indicated by a peak around 483 nm, which becomes prominent at intermediate nitric acid concentrations of about 7 M. researchgate.net The shifting equilibria between these species as a function of nitric acid concentration are evident from the changes in the absorption spectra. researchgate.net This complexation behavior is critical for controlling plutonium's behavior in separation processes like PUREX (Plutonium-Uranium Recovery by Extraction). nih.gov

Interactive Data Table: Plutonium(IV) Nitrato Complexes and their Spectral Features

| Complex | Formula | Associated Absorption Peak (nm) | Predominant Nitric Acid Concentration |

| Dinitrato Cation | [Pu(NO₃)₂]²⁺ | ~477 | Low to Intermediate |

| Tetranitrato Complex | [Pu(NO₃)₄] | ~483 | Intermediate (~7 M) |

| Hexanitrato Anion | [Pu(NO₃)₆]²⁻ | ~490 | High |

Stoichiometry and Coordination Numbers of Nitrate Complexes

The speciation of Plutonium(IV) (Pu(IV)) in nitric acid is complex, involving a series of equilibria between the hydrated Pu⁴⁺ ion and various nitrato complexes. The extent of complex formation and the specific species present are highly dependent on the concentration of the nitric acid. osti.govosti.govosti.gov As the nitrate concentration increases, water ligands in the primary coordination sphere of the plutonium ion are sequentially replaced by nitrate ions. osti.gov

Spectrophotometric studies in the visible and near-IR range reveal distinct spectral features corresponding to different Pu(IV)-nitrate complexes. researchgate.net Analysis of these spectra allows for the identification of the dominant species at various acid molarities. At nitric acid concentrations between 2 M and 12 M, three primary complexes have been identified: the dinitrato cation, [Pu(NO₃)₂]²⁺; a neutral tetranitrato complex, Pu(NO₃)₄; and the hexanitrato anion, [Pu(NO₃)₆]²⁻. researchgate.net The dinitrato complex is most prominent at lower acidities, while the hexanitrato species dominates at high nitric acid concentrations (above ~7 M). researchgate.net The neutral tetranitrato complex reaches its maximum concentration at intermediate acidities. researchgate.net

The stoichiometry of the complexes formed in solution can be represented by the general formula [Pu(NO₃)ₓ(H₂O)y]⁽⁴⁻ˣ⁾⁺. The table below summarizes the key plutonium(IV) nitrate complexes identified in aqueous nitric acid solutions.

| Complex Formula | Common Name | Coordination Number (Estimated) | Dominant in HNO₃ Concentration | Supporting Evidence |

|---|---|---|---|---|

| [Pu(NO₃)]³⁺ | Mononitrato | Variable | Low (< 2 M) | Spectrophotometry, Thermodynamic Modeling osti.govresearchgate.net |

| [Pu(NO₃)₂]²⁺ | Dinitrato | ~10-12 | Low to Intermediate (~2-4 M) | Spectrophotometry researchgate.net |

| Pu(NO₃)₄ | Tetranitrato | ~10-12 | Intermediate (~4-7 M) | Spectrophotometry, Solvent Extraction researchgate.net |

| [Pu(NO₃)₆]²⁻ | Hexanitrato | 12 | High (> 7 M) | Spectrophotometry, EXAFS, X-ray Diffraction osti.govresearchgate.netrsc.org |

Mixed-Ligand Complexation of Plutonium(IV) in Nitrate Systems

In environments containing other coordinating anions in addition to nitrate, plutonium(IV) can form mixed-ligand complexes. The formation and stability of these complexes depend on the relative concentrations and complexing strengths of the competing ligands.

Plutonium(IV) Nitrato-Chloro Complexes

The presence of chloride ions in a nitric acid solution introduces competition for coordination to the Pu(IV) center. Research has led to the successful crystallization and structural characterization of several mixed plutonium(IV) nitrato-chloro complexes from acidic aqueous media. rsc.orgrsc.orgnih.gov These compounds demonstrate that chloride can displace nitrate in the primary coordination sphere of the plutonium ion.

The characterized anionic complexes follow the general formula [Pu(IV)(NO₃)₆-nCln]²⁻. rsc.org Specific examples that have been synthesized include complexes where n=2 and n=3, namely [Pu(NO₃)₄Cl₂]²⁻ and [Pu(NO₃)₃Cl₃]²⁻. rsc.orgpsu.edu In these structures, both the nitrate and chloride ligands are directly bonded to the central plutonium atom. rsc.org Computational analyses of these complexes indicate that the Pu-NO₃ and Pu-Cl bonds are predominantly ionic in nature. rsc.org The formation of these mixed-ligand species is a key consideration in nuclear fuel reprocessing and waste management, where both nitrate and chloride ions may be present. rsc.org

| Complex Anion Formula | Number of Nitrate Ligands | Number of Chloride Ligands | Source |

|---|---|---|---|

| [Pu(NO₃)₆]²⁻ | 6 | 0 | rsc.org |

| [Pu(NO₃)₄Cl₂]²⁻ | 4 | 2 | rsc.org |

| [Pu(NO₃)₃Cl₃]²⁻ | 3 | 3 | rsc.org |

Interaction with Hydroxamate Ligands

Hydroxamate-based ligands, such as acetohydroxamic acid (AHA), are of significant interest due to their strong chelating ability towards tetravalent actinides, including Pu(IV). osti.govrsc.org These ligands form highly stable, hydrophilic complexes with Pu(IV), which can effectively strip the actinide from organic solvents used in reprocessing streams like PUREX. rsc.org The hydroxamate functional group typically acts as a bidentate O,O ligand, forming a robust five-membered chelate ring with the metal ion. osti.gov

The interaction is not limited to simple complexation. Studies have shown that the complexation can be followed by redox reactions. For instance, a slow reduction of Pu(IV) to Pu(III) has been observed in the presence of hydroxamate ligands like formohydroxamic acid (FHA) and AHA. rsc.org Despite this, the primary interaction is the formation of strong Pu(IV)-hydroxamate complexes. osti.gov The strength of this complexation is a critical factor in developing advanced separation technologies for used nuclear fuel. rsc.org

Effects of Other Complexing Agents (e.g., Oxalate (B1200264), Sulfate (B86663), Carbonate)

Other common inorganic anions can also compete with nitrate to form complexes with Pu(IV), significantly altering its chemistry and solubility.

Oxalate: Oxalic acid is a powerful complexing and precipitating agent for Pu(IV) in nitric acid solutions. osti.gov The addition of oxalic acid to a Pu(IV) nitrate solution leads to the formation of plutonium(IV) oxalate, which is highly insoluble. osti.govrsc.org This precipitation occurs even in nitric acid concentrations as high as 4.5 M, demonstrating that the oxalate ion forms a much more stable complex with Pu(IV) than the nitrate ion does. osti.gov The strong complexing effect of oxalate means that even small amounts can significantly impact plutonium's behavior, a principle utilized in plutonium purification and conversion processes. osti.govscience.gov The first single-crystal X-ray diffraction studies of a Pu(IV) oxalate complex, KPu(C₂O₄)₂(OH)·2.5H₂O, were reported from syntheses under hydrothermal conditions. acs.org

Sulfate: In sulfate-containing nitric acid media, Pu(IV) forms sulfato complexes. The complexation of Pu(IV) with sulfate has been studied using solvent extraction techniques, which showed that the distribution of Pu(IV) into an organic phase decreases as the sulfate concentration in the aqueous phase increases, indicating complex formation. osti.goviaea.org In solutions with an ionic strength of 2.0 M, the dominant species were identified as the 1:1 and 1:2 complexes with the bisulfate ion (HSO₄⁻), which is the main sulfate species in acidic solutions. osti.gov The stability constants for these complexes have been determined at various temperatures. osti.goviaea.org

| Complexation Reaction | Stability Constant (log β) at 25°C | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS, J/mol·K) | Source |

|---|---|---|---|---|

| Pu⁴⁺ + HSO₄⁻ ⇌ Pu(SO₄)²⁺ + H⁺ | 3.79 ± 0.04 | 21.3 ± 1.6 | 144 ± 5 | osti.gov |

| Pu⁴⁺ + 2HSO₄⁻ ⇌ Pu(SO₄)₂ + 2H⁺ | 5.78 ± 0.05 | 36.1 ± 1.7 | 231 ± 6 | osti.gov |

Note: The reported data uses HSO₄⁻ as the reactant, as it is the dominant species in the acidic study conditions. The resulting complexes are presented as Pu(SO₄)ₓ.

Carbonate: Carbonate is an extremely effective complexing agent for Pu(IV), particularly in neutral to alkaline solutions. iaea.orgkyoto-u.ac.jp The presence of carbonate ions can dramatically increase the solubility of Pu(IV) hydrous oxide by forming highly stable, soluble anionic complexes. kyoto-u.ac.jpcapes.gov.br Studies have identified several Pu(IV) carbonate and hydroxycarbonate complexes, including Pu(CO₃)₄⁴⁻, Pu(CO₃)₅⁶⁻, and Pu(OH)₂(CO₃)₂²⁻. iaea.orgkyoto-u.ac.jp The formation of these complexes is crucial for predicting the environmental mobility of plutonium, as carbonate is a common component of natural groundwaters. iaea.orgiaea.org The complexation is so strong that it has been criticized for leading to erroneously high reported stability constants in some early literature. iaea.orgenergy.gov

Redox Chemistry and Oxidation State Control of Plutonium in Nitric Acid Systems

Mechanisms of Plutonium Valence Adjustment

The ability to precisely adjust the valence of plutonium between its various oxidation states is critical for effective separation and purification. This is achieved through a series of controlled reduction and oxidation reactions.

The reduction of tetravalent plutonium (Pu(IV)) to the trivalent state (Pu(III)) is a cornerstone of partitioning plutonium from uranium in the PUREX process. wikipedia.orgosti.gov Since Pu(III) is not readily extracted into the TBP-kerosene solvent, this valence change effectively strips plutonium from the organic phase back into the aqueous nitric acid phase. llnl.govosti.gov This reduction can be accomplished using various chemical reagents. For instance, hydroxylamine (B1172632) has been widely studied and used for this purpose. iaea.orgosti.gov The reaction involves the reduction of Pu(IV) to Pu(III) by hydroxylamine, which is itself oxidized. osti.gov The kinetics of this reaction are complex and influenced by factors such as the concentrations of nitric acid and nitrate (B79036) ions. osti.gov Another effective reductant is the ferrous ion (Fe²⁺), often introduced as ferrous sulfamate (B1201201). osti.govosti.gov The reaction is generally rapid:

Pu⁴⁺ + Fe²⁺ → Pu³⁺ + Fe³⁺ osti.gov

The choice of reductant and reaction conditions is crucial to ensure efficient and complete conversion to Pu(III) for separation.

The oxidation of Pu(III) back to Pu(IV) is also a key step, particularly for feed adjustment before solvent extraction or ion exchange purification stages, where the extractable Pu(IV) state is required. llnl.govnrc.gov In nitric acid solutions, Pu(III) can be unstable and may reoxidize to Pu(IV). acs.orgacs.org This oxidation can be driven by nitric acid itself, often through an autocatalytic mechanism involving nitrous acid (HNO₂). tandfonline.comosti.govtandfonline.com

The proposed mechanism involves an initial slow generation of HNO₂. This nitrous acid then catalyzes the main reaction by reacting with nitric acid to produce nitrogen dioxide (NO₂), which acts as the primary oxidant for Pu(III). tandfonline.comtandfonline.com

Key reactions in the autocatalytic oxidation of Pu(III):

Catalyst Generation: HNO₃ + HNO₂ ⇌ 2NO₂ + H₂O

Rate-Determining Step: Pu(III) + NO₂ → Pu(IV) + NO₂⁻ tandfonline.comtandfonline.com

The formed nitrite (B80452) ion (NO₂⁻) can then react with H⁺ to regenerate the catalytic nitrous acid. tandfonline.com The rate of this oxidation increases with higher nitric acid concentrations. acs.orgnih.gov To ensure plutonium remains in the desired trivalent state during partitioning, "holding reductants" or stabilizers like hydrazine (B178648) or sulfamic acid are used to scavenge any nitrous acid formed, thereby preventing the reoxidation of Pu(III). osti.govllnl.govscispace.com Sodium nitrite (NaNO₂) can be deliberately added to solutions to controllably oxidize Pu(III) to Pu(IV) when needed. llnl.govnrc.gov

While the Pu(III)/Pu(IV) couple is central to the PUREX process, the oxidation of Pu(IV) to the hexavalent state, Pu(VI) (as the plutonyl ion, PuO₂²⁺), can also occur under certain conditions. For example, heating a Pu(IV) solution in low-acid nitric acid can lead to its oxidation to Pu(VI). osti.gov This oxidation is inhibited at higher nitric acid concentrations (e.g., above 7 M). osti.gov

Spectroelectrochemical studies have shown that the direct oxidation of Pu(III) can lead to the formation of both Pu(IV) and Pu(VI), bypassing the Pu(V) state. acs.orgnih.govresearchgate.net However, as the concentration of nitric acid increases, the formation of Pu(VI) is suppressed, and the dynamic equilibrium between Pu(III) and Pu(IV) becomes the dominant reaction pathway. acs.orgnih.govresearchgate.net The radiation from plutonium itself can induce redox reactions; in concentrated nitric acid, gamma irradiation leads to redox cycling between Pu(IV) and Pu(III), with only a small fraction being oxidized to Pu(VI). osti.gov

Stabilization of Plutonium Oxidation States in Nitrate Media

Controlling and stabilizing a specific plutonium oxidation state is critical for predictable chemical processing. In nitric acid, Pu(IV) is often the desired state for separation techniques like solvent extraction (PUREX) and anion exchange. llnl.gov

The concentration of nitric acid is a primary factor in stabilizing plutonium oxidation states. At high nitric acid concentrations (e.g., > 4 M), Pu(IV) is relatively stable. llnl.govacs.org This stability arises from two effects: the high acidity suppresses the disproportionation of Pu(IV) into other oxidation states, and the high concentration of nitrate ions promotes the formation of stable Pu(IV)-nitrate complexes, such as Pu(NO₃)₆²⁻. llnl.govpnnl.gov

However, at lower acidities (e.g., < 1 M), Pu(IV) becomes unstable and undergoes disproportionation:

3 Pu⁴⁺ + 2 H₂O ⇌ 2 Pu³⁺ + PuO₂²⁺ + 4 H⁺

This reaction can be irreversible upon simply increasing the acid concentration again. llnl.gov Therefore, to ensure plutonium is entirely in the Pu(IV) state for processing, a two-step chemical treatment is often employed. First, all plutonium is reduced to Pu(III) using a reductant like ferrous sulfamate or hydroxylamine. llnl.govgoogle.com Subsequently, a controlled amount of an oxidant, such as sodium nitrite (NaNO₂), is added to oxidize the Pu(III) specifically to Pu(IV). llnl.gov

In cases where Pu(III) needs to be stabilized, for example before cation exchange processing, strong reducing agents are used in conjunction with "holding agents" that scavenge oxidants like nitrous acid. unt.eduosti.gov A combination of ascorbic acid (a reductant) and sulfamic acid (a nitrous acid scavenger) has been shown to rapidly reduce Pu(IV) to Pu(III) and maintain its stability. unt.edu

Impact of Radiolysis and Photolysis on Plutonium Oxidation States

Plutonium solutions are subject to chemical changes induced by their own radioactivity (radiolysis) and by exposure to light (photolysis). These processes can alter the oxidation state distribution, complicating efforts to control plutonium chemistry.

Radiolysis: The alpha particles emitted by plutonium isotopes, including ²³⁷Pu, interact with the aqueous nitric acid solution, leading to the decomposition (radiolysis) of water and nitrate ions. This generates a variety of highly reactive redox-active species, including the hydrated electron (eₐq⁻), hydrogen radicals (H•), hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and nitrous acid (HNO₂). osti.govosti.gov

These radiolytic products can induce complex redox cycling of plutonium. For example, H₂O₂ and HNO₂ can reduce Pu(IV) to Pu(III), while the strongly oxidizing •OH and nitrate radicals (NO₃•) can oxidize Pu(III) back to Pu(IV) or oxidize Pu(IV) to higher states. osti.gov The net effect is a dynamic system where the oxidation state distribution depends heavily on the nitric acid concentration and the absorbed radiation dose. osti.govacs.org Modeling and experimental studies show that in nitric acid concentrations of 1-6 M, the dominant processes are the redox cycling between Pu(IV) and Pu(III) and a slow, gradual accumulation of Pu(VI). osti.gov The yields of key radiolytic products like HNO₂ are significantly influenced by the initial oxidation state of plutonium and the acidity of the solution. acs.orgiaea.org

Photolysis: Exposure to light, particularly ultraviolet light, can also drive redox reactions of plutonium in nitric acid. Studies using mercury lamps have shown that light irradiation significantly affects the reaction rates. tandfonline.com For instance, in a 3 M HNO₃ solution containing hydroxylamine and hydrazine as reductants (which would normally maintain plutonium as Pu(III)), light irradiation can rapidly oxidize more than 95% of the Pu(III) to Pu(IV). tandfonline.com This photochemical oxidation is thought to involve not only redox reactions with photolysis products like nitrous acid but also direct reactions with photo-excited nitrate ion species (*NO₃⁻). tandfonline.com This phenomenon offers a potential method for adjusting plutonium's valence without adding further chemical reagents.

Separation and Purification Methodologies for Plutonium Iv 237 in Nitrate Media

Ion Exchange Chromatography

Ion exchange chromatography is a robust and highly effective method for the final purification of plutonium, particularly after initial separation via solvent extraction. osti.gov It can be used to concentrate plutonium solutions and to remove remaining impurities to achieve high-purity plutonium product. dtic.milosti.gov

Anion exchange is the principal aqueous process for the final purification of plutonium. osti.govosti.gov This method is highly selective for Pu(IV). osti.gov In concentrated nitric acid solutions (typically 7-8 M HNO₃), Pu(IV) forms a stable anionic hexanitrato complex, [Pu(NO₃)₆]²⁻. osti.gov This anionic complex has a very high affinity for anion exchange resins. osti.gov

The process involves loading a plutonium-containing nitric acid solution onto a column packed with a macroporous anion exchange resin. osti.gov The [Pu(NO₃)₆]²⁻ complex is strongly sorbed by the resin, while most metallic impurities, which are typically cationic or form weaker anionic complexes, pass through the column. osti.gov After loading, the column is washed with nitric acid to remove any remaining impurities. The purified plutonium is then eluted from the resin using a dilute nitric acid solution (e.g., <0.5 M HNO₃). osti.gov In dilute acid, the equilibrium shifts, and the anionic complex breaks down, releasing the Pu(IV) cation, which is then washed off the column.

The efficiency of the anion exchange process is influenced by factors such as the nitric acid concentration, the plutonium concentration in the feed solution, and the solution flow rate. osti.gov Studies have shown that with macroporous resins, higher resin loadings can be achieved with feed solutions containing higher concentrations of plutonium. osti.gov

Cation exchange chromatography also has applications in plutonium purification, although it is less common than anion exchange for the main purification step. Cation exchange can be used to recover plutonium from various solutions, including those with low acid concentrations or containing complexing agents that interfere with anion exchange.

For example, a cation exchange process has been developed to recover plutonium from laboratory solutions containing chloride ions. iaea.org In this process, the acidity of the solution is adjusted to less than one molar, and plutonium is converted to the trivalent state (Pu(III)), if necessary. iaea.org The Pu(III) ions are then sorbed onto a cation exchange resin. After washing the column to remove chlorides, the plutonium is eluted with a solution of nitric acid containing sulfamic acid. iaea.org This method has demonstrated high plutonium recovery (99.97%) and effective removal of chloride impurities. iaea.org Cation exchange can also be used to separate americium and curium from plutonium. osti.gov

Elution Strategies for Plutonium(IV) from Ion Exchange Resins

The elution of Plutonium(IV) (Pu(IV)) from anion exchange resins is a critical step in its purification. After Pu(IV) is sorbed onto the resin from a concentrated nitric acid solution (typically 7-8 M), where it forms the anionic hexanitrato complex [Pu(NO₃)₆]²⁻, the goal is to reverse this process to recover the purified plutonium. fas.orgtandfonline.comsrs.gov

Effective elution strategies are designed to destabilize the [Pu(NO₃)₆]²⁻ complex, causing the plutonium to desorb from the resin. The most common method involves the use of dilute nitric acid. tandfonline.comosti.gov By lowering the nitric acid concentration to approximately 0.35-0.5 M, the equilibrium shifts, breaking down the hexanitrato complex and releasing the plutonium from the resin's active sites. tandfonline.comsrs.gov The efficiency of this process can be enhanced by increasing the temperature, which improves elution kinetics. osti.gov

Alternative elution strategies employ chemical reagents to change the oxidation state of plutonium. Since only Pu(IV) forms the strongly sorbed anionic complex, reducing it to Pu(III) provides an effective elution pathway. fas.org A common reductant used for this purpose is hydroxylamine (B1172632), often in a dilute nitric acid medium. fas.org Another approach involves a mixture of 0.1 M hydroiodic acid (HI) in saturated hydrochloric acid (HCl), which rapidly reduces Pu(IV) to the non-sorbed Pu(III) state, allowing for its elution while other elements like uranium may remain on the column. osti.gov

The choice of eluent and conditions depends on the specific resin used and the desired purity and concentration of the final plutonium product. For instance, with Reillex™ HPQ resin, elution with 0.35 M HNO₃ is standard practice. tandfonline.comsrs.gov Following elution, the product solution contains purified plutonium nitrate (B79036), ready for subsequent processing steps. osti.gov

Development of Bifunctional Anion-Exchange Resins

Research has led to the development of "bifunctional" anion-exchange resins to improve the speed and capacity of plutonium sorption from nitric acid streams. fas.org Traditional resins, while effective, exhibit slow sorption kinetics. fas.org The underlying hypothesis for bifunctional resins is that they can facilitate the conversion of the neutral Pu(IV) tetranitrato complex, which is prevalent in the solution, to the divalent hexanitrato anion that sorbs to the resin. fas.orgosti.gov

These advanced resins are engineered with two cationic functional groups on each repeating polymer unit, separated by a specific distance. fas.org This preorganized structure is thought to enhance plutonium uptake in two ways: by initially binding nitrate ions that are then readily available for complexation with the plutonium, and by providing two binding sites that are optimally spaced to interact with the [Pu(NO₃)₆]²⁻ dianion. fas.orgosti.gov

Systematic studies have explored various parameters in the design of these resins:

Structure of the Cationic Sites: The chemical nature of the functional groups has a significant impact on performance, with pyridinium (B92312) groups generally showing superior results compared to trimethylphosphonium or trimethylammonium groups. osti.gov

Spacer Length: The length of the chemical chain connecting the two cationic sites is crucial. An optimal spacer length of 4-5 atoms appears to create a "bite size" that is ideal for electrostatic interaction with the plutonium dianion. osti.gov

Polymer Properties: Decreasing the degree of crosslinking in the polymer substrate (e.g., from 25% to 18%) can increase the distribution coefficient (Kᵈ) by 50-100% with minimal impact on the resin's physical stability. osti.gov

The data below illustrates the effect of varying the second functional group (Q) and the spacer length on the plutonium distribution coefficient (Kᵈ), a measure of the resin's affinity for plutonium.

Table 1: Impact of Functional Group and Spacer Length on Plutonium Sorption

| Second Functional Group (Q) | Spacer Length (No. of atoms) | 30-min Kᵈ Value | Reference |

|---|---|---|---|

| Trimethylammonium | 5 | ~2000 | osti.gov |

| Trimethylphosphonium | 5 | ~3500 | osti.gov |

| Pyridinium | 4 | ~4500 | osti.gov |

| Pyridinium | 5 | ~6000 | osti.gov |

| Pyridinium | 6 | ~4000 | osti.gov |

These bifunctional resins have demonstrated extremely high plutonium affinity and rapid sorption kinetics, outperforming conventional materials. osti.gov This advancement allows for more efficient plutonium recovery, particularly for purifying isotopes like Pu-238, whose high radioactivity demands materials with facile and comprehensive sorption/desorption characteristics. osti.gov

Precipitation Techniques for Plutonium Concentration and Purification

Precipitation is a fundamental technique used to concentrate plutonium and convert it from a nitrate solution to a solid form. unt.edu This solid can then be calcined to produce plutonium dioxide (PuO₂), a stable form for storage or further use. pnnl.gov Several precipitation methods exist, with the choice depending on factors like required decontamination from impurities, particle size, and filtration characteristics. unt.edu

Oxalate (B1200264) Precipitation of Plutonium

The precipitation of plutonium(IV) oxalate is a widely used and well-studied method. unt.eduakjournals.com The process involves adding oxalic acid to a Pu(IV) solution in nitric acid, causing the formation of an insoluble plutonium(IV) oxalate precipitate. osti.gov The quality and filterability of the precipitate are highly dependent on the process conditions.

Key parameters influencing Pu(IV) oxalate precipitation include:

Nitric Acid Concentration: The precipitation can be performed from solutions with nitric acid concentrations greater than 1.5 M, but an optimum final slurry acidity is between 2.5 and 3.5 M. osti.gov At lower acidities, impurity co-precipitation increases, while higher acidities lead to increased plutonium loss to the filtrate and very long filtration times. osti.gov

Temperature: The strike temperature (temperature at which reagents are mixed) affects the precipitate's filterability. Raising the strike temperature from 15°C to 60°C improves filterability, but temperatures of 70°C or higher can produce gummy, difficult-to-filter precipitates. osti.gov After precipitation, cooling the slurry to below 10°C is necessary to minimize the solubility of the plutonium oxalate. osti.gov

Reagent Addition: The rate of oxalic acid addition is important; as the process scale increases, the addition time must also be increased to ensure the formation of easily filtered precipitates. osti.gov

The resulting plutonium(IV) oxalate precipitate typically has a composition of Pu(C₂O₄)₂·6H₂O. iaea.org Scanning electron microscopy has shown that the precipitate forms distinct cubic-shaped crystals that can grow up to 40 µm in diameter. frontiersin.org While providing good decontamination from many impurities, the solubility of Pu(IV) oxalate in the 3-4 M nitric acid solutions often used can be significant, necessitating recovery of plutonium from the filtrate. akjournals.comosti.gov

Table 2: Effect of Final Nitric Acid Concentration on Pu(IV) Oxalate Precipitation

| Final HNO₃ Molarity | Plutonium Loss to Filtrate | Filtration Characteristics | Reference |

|---|---|---|---|

| < 1.5 M | High | Long filtration times, impurity co-precipitation favored | osti.gov |

| 1.5 M - 4.5 M | Low | Optimum range for filtration | osti.gov |

| 2.5 M - 3.5 M | Optimum (Low) | Optimum filtration times and purity | osti.gov |

| > 4.5 M | High | Very long filtration times | osti.gov |

Other Precipitation Methods (e.g., Peroxide, Hydroxide)

Besides oxalate precipitation, other methods are used for specific applications.

Peroxide Precipitation: This method involves adding hydrogen peroxide to a mildly acidic plutonium solution (pH 2.5-3.5), causing the precipitation of plutonium peroxide. osti.govgoogle.com It is an effective method that can be more efficient than oxalate precipitation in some cases due to larger particle formation and faster filtration rates. unt.edu The process can quantitatively carry Pu(IV) out of solution, likely as plutonous peroxide. google.com Hydrogen peroxide is also used as a chemical reductant to adjust plutonium's valence state to Pu(IV) prior to ion exchange, a separate application from its use as a precipitant. iaea.org The peroxide precipitation procedure requires careful control as certain metals can catalyze the decomposition of hydrogen peroxide. iaea.org

Hydroxide (B78521) Precipitation: Plutonium can be precipitated as a hydroxide by increasing the pH of the solution, typically by adding a base like ammonium (B1175870) hydroxide or sodium hydroxide. iaea.orgiaea.org Pu(IV) begins to hydrolyze and form plutonium hydroxides at a pH between 1 and 1.5, with further precipitation occurring as the pH rises. scispace.com This method is particularly useful for separating plutonium from bulk quantities of certain impurities, such as calcium, which remain soluble at the pH where plutonium precipitates. iaea.org Studies have shown that incorporating a hydroxide precipitation step prior to oxalate precipitation can result in a final PuO₂ product with significantly lower calcium and fluoride (B91410) impurities. iaea.org Coprecipitation with ferric hydroxide is also a known method for concentrating plutonium from solutions. osti.gov

Radiochemical Separation Schemes for Plutonium-237 Production and Analysis

Plutonium-237 is produced by the neutron irradiation of Neptunium-237 (Np-237). isis-online.orgosti.gov A similar process is used to produce Pu-238, where Np-237 targets, often an oxide dispersed in an aluminum matrix, are irradiated in a high-flux nuclear reactor. osti.govinl.gov After irradiation, the targets contain the Pu-237 product, unconverted Np-237, aluminum from the matrix, and various fission products. inl.gov

The subsequent radiochemical separation is a multi-step process designed to isolate and purify the plutonium isotope. A typical separation scheme involves:

Dissolution: The irradiated target is dissolved, usually in nitric acid. pnnl.govornl.gov

Feed Adjustment: The resulting solution is chemically conditioned. This is a crucial step that involves adjusting the nitric acid concentration and, most importantly, the oxidation states of plutonium and neptunium (B1219326) to enable their separation. srs.govinl.gov For anion exchange, plutonium is adjusted to the tetravalent state (Pu⁴⁺), while neptunium is often adjusted to the pentavalent state (Np⁵⁺), which does not form a strong anionic nitrate complex. osti.gov

Primary Separation: Anion exchange chromatography is the baseline method for separating plutonium from neptunium and the bulk of fission products. inl.gov The adjusted feed solution (in ~7-8 M HNO₃) is passed through an anion exchange column. core.ac.uk The Pu(IV) sorbs strongly to the resin as the [Pu(NO₃)₆]²⁻ complex, while Np(V), aluminum, and most fission products pass through. fas.orginl.gov

Washing: The resin is washed with fresh nitric acid (7-8 M) to remove any remaining impurities. tandfonline.com

Elution and Purification: The purified plutonium is then eluted from the resin using dilute nitric acid or a reducing agent, as described in section 5.2.3. tandfonline.com The separated neptunium is also collected and purified for recycling into new targets. inl.gov

Multiple Cycles: To achieve the high purity required, especially a high decontamination factor for neptunium from plutonium, multiple cycles of ion exchange or a combination of solvent extraction and ion exchange may be necessary. osti.govinl.gov

This rigorous process ensures the production of high-purity Pu-237, separated from the Np-237 starting material and interfering radionuclides. rsc.org

Supercritical Fluid Extraction of Plutonium Nitrates from Waste Matrices

Supercritical fluid extraction (SFE) is an innovative technique being investigated for the recovery of plutonium nitrates from solid waste matrices, such as contaminated cellulose-based materials. scirp.org This method utilizes a supercritical fluid, typically carbon dioxide (Sc-CO₂), as a solvent, which offers properties of both a liquid (high solubility) and a gas (high diffusivity and low viscosity). mdpi.comyoutube.com

For the extraction of metal ions like plutonium, which are not directly soluble in Sc-CO₂, the fluid must be modified with a complexing agent. scirp.org Research has demonstrated the complete recovery of Pu(IV) nitrate from simulated waste matrices using Sc-CO₂ modified with octylphenyl-N,N-diisobutyl-carbamoylmethylphosphine oxide (CMPO). scirp.org The process involves placing the contaminated material in an extraction vessel and passing the modified Sc-CO₂ through it under specific conditions of temperature and pressure. The plutonium forms a complex with the ligand, which is soluble in the supercritical fluid, and is thus extracted from the matrix. scirp.org

Key findings from SFE studies on plutonium nitrate include:

High Efficiency: Complete (>99%) recovery of Pu(IV) nitrate has been demonstrated from various simulated waste materials. scirp.org

Modifier System: A combination of a ligand (like CMPO or tributylphosphate, TBP) and nitric acid in a modifier solvent (like methanol) is effective for extraction. scirp.orgmdpi.com

Process Parameters: The extraction efficiency is a function of ligand concentration, temperature, nitric acid content, and extraction time. scirp.org

Waste Reduction: A significant advantage of SFE is the potential for waste minimization, as the CO₂ can be easily separated from the extracted components and recycled by depressurizing the system. mdpi.com

After extraction, the plutonium is collected by bubbling the SFE effluent through a small volume of dilute nitric acid, effectively stripping the plutonium from the supercritical phase. scirp.org This technology presents an environmentally friendly alternative to conventional aqueous processing for recovering plutonium from certain types of waste. mdpi.com

Thermodynamic and Kinetic Studies of Plutonium Iv Nitrate Systems

Thermodynamic Modeling of Plutonium(IV) Nitrate (B79036) Solutions

Modeling the thermodynamic properties of plutonium(IV) nitrate solutions is challenging due to the multitude of chemical species present and the non-ideal nature of the system. researchgate.netakjournals.comakjournals.com A comprehensive model would require a vast number of parameters, but the available published data is often insufficient for their evaluation. researchgate.netakjournals.comakjournals.com Therefore, practical models often represent a compromise, aiming to capture the essential chemical behavior with a minimal number of species and parameters. researchgate.netakjournals.comakjournals.com

Plutonium(IV) nitrate solutions in nitric acid exhibit considerable deviations from ideal solution behavior. researchgate.netakjournals.comakjournals.com Accurately representing the thermodynamic properties of these multi-component electrolyte systems requires the use of excess Gibbs energy-based activity coefficient models. researchgate.net These models account for the complex speciation and interactions occurring in the solution. researchgate.net

Several models are employed to estimate activity coefficients in aqueous electrolyte solutions, including the Pitzer model, Specific Ion Interaction Theory (SIT), and extended UNIQUAC models. researchgate.netosti.govwikipedia.org The Pitzer equations are a cornerstone for this purpose, providing a rigorous framework to calculate mixed-ion activity coefficients and water activities in solutions with high ionic strength, where simpler theories like the Debye-Hückel theory are inadequate. wikipedia.orgvliz.be The Pitzer model uses ion-interaction parameters derived from experimental data to describe the behavior of ions in solution. wikipedia.orgosti.gov

A practical model for acidic plutonium nitrate solutions was developed based on an extended UNIQUAC–Debye–Hückel equation. researchgate.netakjournals.comakjournals.com This model successfully represents various properties, including the activity of water in the plutonium nitrate-nitric acid–water system. researchgate.netakjournals.comakjournals.com The Pitzer-Debye-Hückel (PDH) model is another successful approach for modeling systems with charged species, as it accounts for long-range electrostatic interactions. scm.com

The following table presents a conceptual view of how activity coefficients can be modeled, based on the Pitzer approach which uses virial coefficients to account for interactions between ions.

| Interaction Type | Pitzer Model Term | Description |

| Long-Range | f(I) (Debye-Hückel) | Represents the electrostatic interactions between ions, dominant at low concentrations. wikipedia.org |

| Short-Range (Binary) | λij(I) | Accounts for interactions between pairs of solute particles (i and j) in the presence of the solvent. wikipedia.org |

| Short-Range (Ternary) | μijk | Represents interactions involving three solute particles (i, j, and k). wikipedia.org |

In nitric acid solutions, plutonium(IV) ions form a series of complexes with nitrate anions. osti.govfas.org The speciation of Pu(IV) is highly dependent on the nitric acid concentration. acs.org At lower nitric acid concentrations (< 4 M), the formation of mono- and dinitrate complexes, Pu(NO₃)³⁺ and Pu(NO₃)₂²⁺, are significant. acs.org As the nitrate concentration increases, higher-order complexes such as Pu(NO₃)₄ and Pu(NO₃)₆²⁻ are formed. fas.orgiaea.org

The determination of equilibrium constants for these complexation reactions is essential for thermodynamic modeling. researchgate.net These constants are often determined using techniques like absorption spectrophotometry, which monitors changes in the Pu(IV) spectra upon complex formation. osti.gov For instance, studies have deconvoluted the spectra of Pu(IV) in various nitrate concentrations to identify the individual spectra of Pu⁴⁺(aq), Pu(NO₃)³⁺, and Pu(NO₃)₂²⁺ and to determine their formation constants. osti.gov The stability constants of nitrate complexes for various tetravalent actinides, including Pu(IV), have been shown to increase along the actinide series, which is consistent with the concept of "actinide contraction". psu.edu

The following table provides examples of stability constants for Pu(IV)-nitrate complexes found in the literature. Note that values can vary depending on the experimental conditions such as ionic strength and temperature.

| Complex | Log β (Stability Constant) | Ionic Strength (molal) | Reference |

| Pu(NO₃)³⁺ | 0.43 ± 0.05 | 2 | osti.gov |

| Pu(NO₃)₂²⁺ | 0.28 ± 0.10 | 2 | osti.gov |

| Pu(NO₃)³⁺ | 0.70 ± 0.05 | 4.5 | osti.gov |

| Pu(NO₃)₂²⁺ | 0.69 ± 0.05 | 4.5 | osti.gov |

The general reactions for the stepwise formation of these complexes can be written as: Pu⁴⁺ + nNO₃⁻ ⇌ [Pu(NO₃)ₙ]⁽⁴⁻ⁿ⁾⁺

The study of vapor-liquid equilibria (VLE) in the Pu(NO₃)₄–HNO₃–H₂O system is critical for processes involving the concentration of plutonium nitrate solutions, such as in nuclear fuel reprocessing. iaea.orgntis.govunt.eduosti.gov However, obtaining high-quality experimental data for this system is challenging. iaea.orgntis.govunt.eduosti.gov The available data has been described as scarce and of poor quality, which complicates rigorous thermodynamic analysis. iaea.orgntis.govunt.eduosti.gov

Attempts at formal thermodynamic analysis have been hampered by the complexity of the chemical equilibria in both the nitric acid and the plutonium nitrate solutions. iaea.orgntis.govunt.edu Despite these challenges, empirical correlations have been developed to estimate normal boiling points and relative volatilities over concentration ranges of 0 to 700 g/L Pu and 0 to 13 M nitric acid. iaea.orgntis.govunt.eduosti.gov These correlations are vital for engineering design and safety assessments of evaporators and concentrators. osti.gov

To estimate individual component vapor pressures, activity coefficients for the ternary system are required, which can be approximated from these correlations. iaea.orgntis.govunt.eduosti.gov Thermodynamic models, such as those based on the extended UNIQUAC–Debye–Hückel equation, have shown the capability to represent the VLE data for the nitric acid-water system as a component of the more complex plutonium-containing system. researchgate.netakjournals.comakjournals.com

The table below shows illustrative data on the boiling points of plutonium nitrate solutions at varying concentrations.

| Plutonium Concentration (g/L) | Nitric Acid (M) | Boiling Point (°C) |

| 250 | ~4 | ~109 |

| 400 | ~4 | ~112 |

| 500 | ~4 | ~115 |

Note: This data is illustrative, derived from descriptions in sources like osti.gov, and actual values depend on precise acid concentrations and pressure.

Kinetic Studies of Plutonium Redox Reactions in Nitric Acid

The solution chemistry of plutonium is characterized by the potential for multiple oxidation states—(III), (IV), (V), and (VI)—to coexist. acs.orgenergy.gov The kinetics of the redox reactions that interconvert these states are fundamental to controlling plutonium's behavior in nitric acid media. iaea.org While Pu(IV) is generally stable at higher nitric acid concentrations, its reduction to Pu(III) and oxidation to higher states can occur under various conditions. acs.org

The reduction of Pu(IV) to Pu(III) and its re-oxidation are key reactions in separation processes. For example, in the PUREX process, reducing agents are sometimes used to partition plutonium from uranium. acs.org The kinetics of Pu(IV) reduction have been studied with various reagents. acs.orgnih.gov In the presence of acetohydroxamic acid (AHA), for instance, the reduction of Pu(IV) can proceed through multiple pathways. acs.orgnih.gov One proposed mechanism involves the decomposition of a Pu(IV)-AHA complex, which follows a second-order reaction mechanism with respect to its own concentration, leading to the formation of Pu(III). acs.orgnih.gov Another pathway is a two-electron reduction of uncomplexed Pu(IV) by AHA. acs.orgnih.gov

The oxidation of Pu(III) back to Pu(IV) is also a critical kinetic process. This re-oxidation can be slow but is often catalyzed by the presence of nitrous acid (HNO₂), which is frequently present in nitric acid solutions. acs.orgnih.govosti.gov The oxidation of Pu(III) can become autocatalytic if the rate of nitrous acid formation exceeds its rate of destruction. osti.gov

The stability of Pu(IV) against disproportionation is enhanced in the presence of complexing anions like nitrate. energy.gov

Both temperature and nitric acid concentration have a significant influence on the rates of plutonium redox reactions. An increase in nitric acid concentration generally affects the formal potential of the Pu(III)-Pu(IV) couple due to the strong complexation of Pu(IV) by nitrate ions. energy.gov This complexation stabilizes the +4 oxidation state. energy.gov

Temperature affects both the equilibrium and the kinetics of the reactions. Increased temperature was found to promote more vigorous complexing of Pu(IV) with nitrate ions. osti.gov This is attributed to a more rapid weakening of the bonds between water molecules in the hydration sphere compared to the Pu-nitrate bonds. osti.gov The influence of temperature on redox reaction rates can be analyzed to determine activation parameters, such as activation energy, which provide insight into the reaction mechanism. mdpi.com For many redox reactions, an increase in temperature leads to an increase in the reaction rate constant, as described by the Arrhenius equation. mdpi.commdpi.com Studies on the Pu⁴⁺/Pu³⁺ couple have measured redox potentials at various temperatures (from 5°C to 65°C) to determine thermodynamic quantities like entropy and heat capacity changes for the reaction. iaea.org

The table below summarizes the general effects of temperature and acid concentration on key aspects of Pu(IV) chemistry in nitric acid.

| Parameter | Effect of Increasing Temperature | Effect of Increasing Nitric Acid Concentration |

| Pu(IV)-Nitrate Complexation | Increases complex formation. osti.gov | Shifts equilibrium towards higher-order nitrate complexes. osti.govfas.org |

| Pu(IV) Stability | Can influence redox potentials and reaction rates. iaea.org | Stabilizes Pu(IV) against disproportionation due to complexation. acs.orgenergy.gov |

| Redox Reaction Rates | Generally increases reaction rates (Arrhenius behavior). mdpi.com | Alters redox potentials, influencing reaction driving force and rates. energy.gov |

Complexation Thermodynamics and Stability Constants

The interaction between plutonium(IV) (Pu(IV)) and nitrate ions in nitric acid solutions is a complex process leading to the formation of various plutonium-nitrate complexes. The stability and distribution of these complexes are crucial in nuclear fuel reprocessing and waste management. The complexation is a stepwise process where nitrate ions (NO₃⁻) replace water molecules in the hydration sphere of the Pu⁴⁺ cation.

Spectrophotometric studies have been instrumental in identifying the species present in solution and determining their stability. In aqueous acidic solutions, Pu(IV) exists as a hydrated ion, Pu⁴⁺(aq). As the nitrate concentration increases, a series of complexes are formed: Pu(NO₃)³⁺, Pu(NO₃)₂²⁺, and potentially higher-order complexes such as Pu(NO₃)₅⁻ and Pu(NO₃)₆²⁻, particularly at high nitric acid concentrations. osti.govresearchgate.net The formation of these complexes is characterized by changes in the 5f-5f absorption spectra of Pu(IV). osti.gov

The stability of these complexes is quantified by their formation constants (β). These constants are determined under specific conditions of ionic strength and temperature. Investigations into the complexation of Pu(IV) by nitrate have been conducted across a wide range of ionic strengths, from 2 to 19 molal. osti.gov The stability constants for the first two nitrate complexes, Pu(NO₃)³⁺ (β₁) and Pu(NO₃)₂²⁺ (β₂), have been determined by deconvoluting spectral data. osti.gov The stability constants of An(NO₃)³⁺ complexes, where An represents actinides like Thorium (Th), Uranium (U), Neptunium (B1219326) (Np), and Plutonium (Pu), show a steady increase across the series from Th⁴⁺ to Pu⁴⁺, which is consistent with the "actinide contraction". psu.edu

Modeling these systems is challenging due to the large number of chemical species and significant deviations from ideal behavior. researchgate.netakjournals.comakjournals.com However, practical models have been developed that can represent the distribution of plutonium-nitrate complexes in aqueous nitric acid solutions. researchgate.netakjournals.comakjournals.com

The thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of complexation, provide insight into the nature of the bonding. For analogous actinide(IV) systems, such as Th(IV)-nitrate, the complexation reaction is found to be endothermic and entropy-driven, suggesting that the formation of the inner-sphere complex is favored by the release of water molecules from the coordination sphere. psu.edu

Table 1: Stability Constants for Pu(IV)-Nitrate Complexes This table presents the stability constants for the formation of Pu(IV)-nitrate complexes. The values are typically determined at a constant ionic strength.

| Complex | Stability Constant (log β) | Ionic Strength (I) | Method | Reference |

| Pu(NO₃)³⁺ | 0.43 | 2.0 M (HClO₄) | Spectrophotometry | osti.gov |

| Pu(NO₃)₂²⁺ | 0.18 | 2.0 M (HClO₄) | Spectrophotometry | osti.gov |

| Pu(NO₃)³⁺ | 1.15 | 4.0 M (HClO₄) | Spectrophotometry | osti.gov |

| Pu(NO₃)₂²⁺ | 1.10 | 4.0 M (HClO₄) | Spectrophotometry | osti.gov |

| Pu(NO₃)³⁺ | 1.30 | 6.0 M (HClO₄) | Solvent Extraction | osti.gov |

Note: The stability constants are concentration constants and are valid only for the specified conditions.

Dissolution Kinetics of Plutonium Compounds in Nitric Acid

The dissolution of plutonium compounds, primarily plutonium metal and plutonium dioxide (PuO₂), in nitric acid is a fundamental process in nuclear technology, particularly for the recovery and purification of plutonium from scrap materials and spent nuclear fuel. The kinetics of these dissolution processes are influenced by a multitude of factors.

Dissolution of Plutonium Metal: Plutonium metal does not readily dissolve in nitric acid alone due to passivation, where a protective oxide layer forms on the metal's surface. energy.gov To achieve effective dissolution, a catalyst is typically required. Fluoride (B91410) ions (F⁻), usually added as hydrofluoric acid (HF) or a salt like potassium fluoride (KF), are commonly used catalysts. osti.govtandfonline.comiaea.orgtandfonline.com The dissolution of plutonium metal in nitric acid-fluoride mixtures produces primarily Pu(IV). energy.gov

The rate of dissolution is highly dependent on the concentrations of nitric acid and the fluoride catalyst, as well as the temperature. iaea.orgtandfonline.com Studies have shown that for a given fluoride concentration, there is an optimal nitric acid concentration to maximize the dissolution rate. For instance, with a hydrofluoric acid concentration of 0.13 M, the maximum dissolution rate was observed at approximately 3 M HNO₃. tandfonline.com Incomplete dissolution can occur, especially with larger batch sizes, where the remaining metal is converted to plutonium oxide (PuO₂). tandfonline.comtandfonline.com This is often attributed to a reduction in acidity and the complexation of the fluoride catalyst, which slows the dissolution kinetics. tandfonline.com

Dissolution of Plutonium Dioxide (PuO₂): Plutonium dioxide is notoriously difficult to dissolve in nitric acid, a property attributable to its highly stable fluorite crystal structure and unfavorable dissolution thermodynamics. researchgate.netiaea.org The free energy for the dissolution of PuO₂ in non-complexing acids to form Pu(IV) is highly positive. iaea.org Consequently, dissolution requires aggressive conditions, such as boiling in concentrated nitric acid, often with the addition of a fluoride catalyst. iaea.org

The kinetics of PuO₂ dissolution are influenced by:

Temperature and Acid Concentration: The dissolution rate increases with both temperature and nitric acid concentration. researchgate.netresearchgate.net

Surface Area: The reaction rate is proportional to the surface area of the PuO₂ particles. iaea.org The calcination temperature during PuO₂ production significantly affects its surface area and, therefore, its reactivity; higher firing temperatures lead to less reactive oxides. iaea.org

Redox Conditions: Thermodynamic calculations predict that PuO₂ dissolution is feasible under either strongly oxidizing or reducing conditions. iaea.org

Oxidizing Dissolution: Strong oxidants like Ce(IV) or Ag(II) can facilitate dissolution by oxidizing Pu(IV) to the more soluble Pu(VI) state. iaea.orgresearchgate.net Ozone has also been studied as an oxidant to accelerate dissolution. researchgate.net

Reducing Dissolution: In the presence of reducing agents such as U(IV), the dissolution can be promoted. osti.goviaea.org

Electrochemical methods, applying either an alternating or direct current, have also been shown to accelerate the dissolution of PuO₂ in nitric acid. osti.goviaea.org

Table 2: Representative Dissolution Rates of Plutonium Metal in Nitric Acid This table provides examples of measured dissolution rates for plutonium metal under various conditions.

| HNO₃ Conc. (M) | KF Conc. (M) | Temperature (°C) | Dissolution Rate (mg/min·cm²) | Reference |

| 10 | 0.04 - 0.05 | 112 - 116 (boiling) | ~11 - 15 | iaea.org |

| 4 | 0.175 | 70 - 95 | Completion in ~6 hours for 300g Pu | tandfonline.comtandfonline.com |

| 3 | 0.13 (HF) | 26 - 69 | Maximum rate observed in study | tandfonline.com |

Note: Dissolution rates are highly dependent on the specific alloy, surface condition, and hydrodynamic conditions of the system.

Advanced Analytical and Spectroscopic Techniques for Plutonium Iv Nitrate Characterization

Optical Absorption Spectroscopy (UV-Vis-NIR) for Speciation and Quantification

Optical absorption spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions is a primary technique for the online, non-destructive monitoring of plutonium species. acs.org However, the complexity of plutonium(IV) nitrate (B79036) solutions, where multiple species can coexist and spectral features are dependent on conditions such as nitric acid concentration, presents significant challenges for traditional quantification methods. acs.orgnih.gov

The absorption spectrum of plutonium(IV) in nitric acid is characterized by several key features that are influenced by the formation of various nitrate complexes. As the concentration of nitric acid increases, there is a progressive formation of higher-order nitrate complexes, such as Pu(NO₃)³⁺ and Pu(NO₃)₂²⁺. osti.gov This complexation leads to noticeable shifts in the positions and intensities of the absorption peaks.

A principal absorption peak for Pu(IV) is observed in the 470-490 nm region. researchgate.net The exact position of this peak is highly sensitive to the nitrate concentration, shifting from approximately 469 nm in 1 M nitric acid to 491 nm in 13 M nitric acid. researchgate.net With an increase in nitric acid concentration from 1 M to 6 M, the intensity of the peak at 476 nm, a principal peak for Pu(IV), rapidly increases. akjournals.com The molar absorptivity of the signature absorption band of Pu(IV) at 470 nm has been determined to be 49.0 ± 0.4 M⁻¹cm⁻¹. osti.gov

The formation of the stable hexanitrate complex, Pu(NO₃)₆²⁻, in solutions with high nitrate concentrations is confirmed by the similarity of the solution spectrum to that of solid TBA₂Pu(NO₃)₆ (bistetrabutylammonium plutonium hexanitrate). osti.govgoogle.com Spectrophotometric titrations of Pu(IV) with nitric acid have allowed for the deconvolution of spectra into individual contributions from Pu⁴⁺(aq), Pu(NO₃)³⁺, and Pu(NO₃)₂²⁺ complexes and the determination of their formation constants. osti.gov

Table 1: Principal UV-Vis Absorption Peaks for Plutonium Species in Nitric Acid

| Plutonium Ion | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Nitric Acid Concentration (M) |

| Pu(III) | 565 | - | 1 |

| Pu(III) | 602 | - | 1 |

| Pu(IV) | 476 | Increases with concentration | 1-6 |

| Pu(VI) | 831 | - | - |

Data compiled from multiple sources. akjournals.com

Due to the significant spectral variations of plutonium(IV) with changing nitric acid concentration, traditional single-variate analysis based on Beer's Law is often inadequate for accurate quantification without prior knowledge of the acid concentration. acs.orgnih.gov Multivariate chemometric analysis, including techniques like Partial Least Squares (PLS) and Principal Component Analysis (PCA), provides a powerful approach to overcome these limitations. acs.orgosti.gov

These methods can analyze the entire spectrum, capturing the complex relationships between spectral changes and the concentrations of different plutonium species and nitric acid. nih.govosti.gov By building robust calibration models from a set of well-characterized standards, chemometric analysis allows for the accurate quantification of Pu(IV) in solutions of unknown nitric acid concentration. acs.orgnih.gov This capability is invaluable for online process monitoring in nuclear fuel reprocessing, where real-time, accurate measurements are essential for safety and efficiency. acs.orgspectrasolutionsinc.com

X-ray Absorption Spectroscopy (XANES, EXAFS) for Structural Elucidation

X-ray Absorption Spectroscopy (XAS), encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local atomic and electronic structure of plutonium in solution and solid phases. researchgate.net

XANES analysis of the Pu L₃ edge is particularly sensitive to the oxidation state of plutonium. The absorption edge shifts to higher energy with an increasing oxidation state. researchgate.nethzdr.de Studies have confirmed that in nitrate solutions, plutonium is predominantly present as Pu(IV). unt.edu

EXAFS provides detailed information about the coordination environment of the plutonium ion, including the number, type, and distance of neighboring atoms. osti.gov In nitric acid solutions, EXAFS studies have revealed that as the nitrate concentration increases, water molecules in the primary coordination sphere are displaced by nitrate ligands. osti.gov In a 13 M nitric acid solution, the inner coordination sphere of the hexanitrato complex consists of six bidentate nitrate ligands, resulting in twelve-coordinate plutonium. osti.gov The average number of nearest oxygen atoms in 3 M and 8 M nitric acid solutions is approximately 11. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁵N NMR, offers a unique method for directly studying the coordination of nitrate ions to the plutonium center. osti.gov Since the natural abundance of ¹⁵N is low (0.37%), isotopic enrichment is often necessary to obtain a sufficient signal. wikipedia.orghuji.ac.il

¹⁵N NMR studies of Pu(IV) in solutions with varying nitrate-to-plutonium ratios have identified distinct signals corresponding to different nitrato complexes. osti.gov For example, a peak at -96.5 ppm in an anhydrous sample is assigned to the Pu(NO₃)₆²⁻ species. osti.gov This technique provides direct evidence for the formation of specific complexes in solution and complements the information obtained from other spectroscopic methods. osti.govwikipedia.org

Electrochemical Methods (e.g., Cyclic Voltammetry, Spectropotentiometry)

Electrochemical techniques are essential for investigating the redox behavior of plutonium in nitric acid solutions. Cyclic voltammetry (CV) is widely used to study the kinetics and thermodynamics of the Pu(IV)/Pu(III) redox couple. iaea.orgresearchgate.net